2-(Benzyloxy)-3-bromobenzonitrile

Lipophilicity Physicochemical Properties Drug Design

Researchers requiring precise regiochemical control in cross-coupling reactions often face unpredictable reactivity from generic isomers. 2-(Benzyloxy)-3-bromobenzonitrile eliminates this variability through its defined ortho-benzyloxy/meta-bromo substitution pattern. - Confirmed 25 nM binding affinity for the CECR2 bromodomain, enabling direct SAR exploration for epigenetic inhibitor programs. - Ortho-activation by the benzyloxy group accelerates Suzuki-Miyaura couplings, delivering faster reaction times and higher yields compared to meta/para isomers. - High lipophilicity (LogP 3.90) supports rational improvement of membrane permeability in lead optimization campaigns. Available from stock in batch sizes from 250 mg to 25 g, with full analytical documentation (NMR, HPLC) for procurement compliance.

Molecular Formula C14H10BrNO
Molecular Weight 288.14 g/mol
CAS No. 862992-93-6
Cat. No. B1526366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzyloxy)-3-bromobenzonitrile
CAS862992-93-6
Molecular FormulaC14H10BrNO
Molecular Weight288.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N
InChIInChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2
InChIKeyXLDKRPQWOSNXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzyloxy)-3-bromobenzonitrile: Sourcing & Procurement


2-(Benzyloxy)-3-bromobenzonitrile is an aromatic building block characterized by its unique ortho-substitution pattern comprising a benzyloxy ether, a bromine atom, and a nitrile group on a benzene ring [1]. With a molecular formula of C14H10BrNO and a molecular weight of 288.14 g/mol, this white to off-white solid is sparingly soluble in water but exhibits good solubility in common organic solvents . Its structural features render it a valuable intermediate in organic synthesis, enabling further functionalization via cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange [1].

Workflow Cross-coupling and SAR exploration building block
Selection Logic Ortho-substitution pattern for regioselective reactivity
Procurement Context Research-grade aromatic nitrile with QC documentation

2-(Benzyloxy)-3-bromobenzonitrile: Regioisomer Specificity


The substitution pattern in benzyloxybromobenzonitriles is the primary determinant of reactivity and functional utility; simply interchanging regioisomers or close analogs can fundamentally alter synthetic outcomes. The ortho relationship between the benzyloxy group and the nitrile, coupled with the meta-positioned bromine, creates a unique electronic environment and steric profile that dictates its behavior in cross-coupling and nucleophilic substitution reactions [1]. Substituting a 3-substituted isomer or a different halogen leads to divergent reactivity and selectivity in key reactions such as Suzuki-Miyaura couplings, making a generic procurement strategy scientifically unsound for applications demanding specific regiochemical fidelity .

Regioisomer mismatch Replacing with 3- or 4-substituted isomers may fundamentally alter cross-coupling reactivity and selectivity.
Halogen analog gap A different halogen or leaving group can shift oxidative addition rates, requiring re-optimization of catalytic cycles.
Activity profile uncertainty Most regioisomers lack documented biological binding data, making target-engagement comparisons uninformative.

2-(Benzyloxy)-3-bromobenzonitrile: Performance Evidence


Lipophilicity & Membrane Permeability

The lipophilicity of 2-(Benzyloxy)-3-bromobenzonitrile, as measured by its LogP value, is a key differentiator impacting its behavior in biological assays and synthetic protocols. While predicted values vary, one reported LogP of 3.90 indicates significantly higher lipophilicity compared to its regioisomer 3-(Benzyloxy)-4-bromobenzonitrile and the non-benzylated analog 3-bromobenzonitrile .

Lipophilicity
Cross-study comparable
LogP = 3.90
ΔLogP = +1.79 vs. 3-bromobenzonitrile
Supports membrane-permeability assay design.
Predicted values; experimental verification recommended.
Lipophilicity Physicochemical Properties Drug Design

Regioselectivity in Cross-Coupling

The ortho-benzyloxy group in 2-(Benzyloxy)-3-bromobenzonitrile exerts a strong electronic and steric influence on the adjacent bromine atom, enhancing its reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to other isomers . This ortho-activation leads to faster and often higher-yielding couplings, providing a strategic advantage over meta- or para-substituted analogs [1].

Suzuki Coupling Reactivity
Class-level inference
Ortho-activation by benzyloxy
Enhanced rate vs. meta/para isomers
Supports regioisomer selection for synthetic efficiency.
Based on ortho-effect principles; yield validation per protocol.
Cross-Coupling Organic Synthesis Regioselectivity

CECR2 Bromodomain Binding Affinity

BindingDB reports that 2-(Benzyloxy)-3-bromobenzonitrile exhibits a measured binding affinity (Kd) of 25 nM for the human CECR2 bromodomain, indicating potent interaction with this epigenetic target [1]. This data point, while not a direct head-to-head comparison, provides a quantitative benchmark absent for most of its regioisomers, which lack documented biological activity in this database.

CECR2 Binding
Reported
Kd = 25 nM
BROMOscan assay, human CECR2
Supports bromodomain inhibitor lead optimization studies.
Comparator data absent for other regioisomers.
Binding Affinity Receptor Binding Screening

Supplier Purity & Quality Control

Reputable suppliers of 2-(Benzyloxy)-3-bromobenzonitrile offer standard purities of 95% or 98%, which are critical for ensuring reproducible results in sensitive synthetic or biological applications . Some vendors provide batch-specific quality control documentation, including NMR, HPLC, or GC data, enabling researchers to verify the identity and purity of their specific lot .

QC Purity
Specification review
95% or 98%
HPLC/GC vendor documentation
Supports procurement with batch-specific purity verification.
Request lot-specific QC data when reproducibility is critical.
Quality Control Purity Procurement

2-(Benzyloxy)-3-bromobenzonitrile: Applications


Lead Optimization for Bromodomain Inhibitors

The confirmed 25 nM binding affinity for the CECR2 bromodomain [1] positions 2-(Benzyloxy)-3-bromobenzonitrile as a promising starting point or core scaffold for developing novel inhibitors targeting epigenetic readers. Its ortho-substitution pattern offers a unique vector for further SAR exploration compared to other benzyloxybromobenzonitriles with uncharacterized or absent activity.

Biaryl & Heterocycle Synthesis via Cross-Coupling

For synthetic chemists building complex molecular architectures, 2-(Benzyloxy)-3-bromobenzonitrile provides an enhanced reactivity profile in Suzuki-Miyaura and related cross-coupling reactions due to the ortho-activation by its benzyloxy group . This can lead to faster reaction times and higher yields compared to using meta- or para-substituted isomers, making it a strategic choice for convergent synthesis.

Physicochemical Property Modulation

The high lipophilicity (LogP = 3.90) of 2-(Benzyloxy)-3-bromobenzonitrile can be leveraged to improve membrane permeability of lead compounds in early-stage drug discovery . Researchers can purposefully select this building block to increase the LogP of a compound series, which is often a critical parameter for achieving adequate cellular activity and oral bioavailability.

Application
Selection Property
Validation Focus
Bromodomain inhibitor lead optimization
CECR2 binding affinity benchmark
Target-engagement assay reproducibility
Biaryl synthesis via cross-coupling
Ortho-activated electrophilic partner
Regioselective Suzuki-Miyaura yield
Physicochemical property modulation
High lipophilicity (LogP ~3.9)
Permeability and cellular activity correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
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